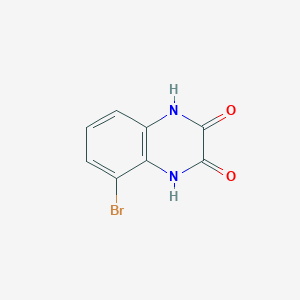

5-Bromoquinoxaline-2,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRHGWRYKQGDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromoquinoxaline 2,3 Diol and Analogues

Precursor Synthesis and Halogenation Approaches

The successful synthesis of the target compound is highly dependent on the preparation of appropriately functionalized precursors. This involves either the regioselective halogenation of a pre-formed quinoxaline (B1680401) system or the synthesis of halogenated diamine precursors prior to the core cyclization reaction.

Direct bromination of the quinoxaline ring system is a viable pathway to introduce the bromo-substituent. Achieving regioselectivity is crucial to ensure the bromine atom is introduced at the desired C-5 position. Various bromination strategies have been studied for quinoxaline and its derivatives. ulakbim.gov.tr The reactivity of the quinoxaline core can be influenced by the choice of brominating agent and the reaction conditions. For instance, bromination of quinoxaline in strong acids like sulfuric or triflic acid using N-bromosuccinimide (NBS) has been shown to be an effective method. researchgate.net This approach can facilitate the introduction of bromine onto the benzene (B151609) ring of the quinoxaline system. researchgate.net

A novel and efficient method for regioselective bromination of related pyrrolo[1,2-a]quinoxalines utilizes tetrabutylammonium (B224687) tribromide (TBATB), which is noted for its mild nature and high selectivity, affording C3-brominated or C1, C3-dibrominated products in good yields. rsc.orgnih.gov While this specific example is on a fused quinoxaline system, the principle of using milder brominating agents to control regioselectivity is broadly applicable. The development of an effective synthesis for brominated quinoxalines often involves screening various bromination conditions to optimize for the desired isomer. ulakbim.gov.trresearchgate.net

Table 1: Comparison of Bromination Reagents for Heteroaromatic Systems

| Brominating Agent | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Triflic acid or Sulfuric acid | Effective for bromination in strong acids; regioselectivity depends on substrate. | researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | 80 °C, various solvents | Mild reagent, high selectivity observed in pyrrolo[1,2-a]quinoxalines. | rsc.orgnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | CH₂Cl₂, 20 °C | Used for the bromination of 6-aminoquinoxaline (B194958) to yield 6-amino-5-bromoquinoxaline (B154387). | researchgate.net |

An alternative and often more controlled strategy involves the synthesis of a halogenated aromatic diamine precursor, which is then used to construct the quinoxaline ring. The key precursor for 5-Bromoquinoxaline-2,3-diol is 3-bromo-1,2-phenylenediamine. The synthesis of this precursor can be challenging due to potential side reactions and the need for regiocontrol.

A common route to substituted o-phenylenediamines involves the reduction of a corresponding dinitro, nitro-amino, or nitro-azido compound. For example, 3,6-dibromo-o-phenylenediamine can be synthesized from 2,1,3-benzothiadiazole (B189464) via bromination with Br₂ and HBr, followed by sulfur extrusion using NaBH₄. researchgate.net Similarly, the synthesis of 5-bromo-6-aminoquinoxaline has been achieved starting from 4-nitrobenzene-1,2-diamine through cyclization, followed by hydrogenation of the nitro group and subsequent bromination. researchgate.net This highlights that the sequence of reactions—nitration, reduction, and halogenation—must be carefully planned to yield the desired isomer.

Core Skeleton Formation of Quinoxaline-2,3-diols

The formation of the quinoxaline-2,3-dione (1,4-dihydroquinoxaline-2,3-dione) core is the central step in the synthesis of the target molecule. This is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

The reaction of an o-phenylenediamine with oxalic acid or its derivatives (e.g., diethyl oxalate, oxalyl chloride) is the most direct method for synthesizing the quinoxaline-2,3-dione skeleton. sapub.org This cyclocondensation reaction is a foundational method in quinoxaline chemistry, first reported by Korner and Hinsberg in 1884. encyclopedia.pub The reaction typically proceeds by heating the two components, often in a suitable solvent or under acidic conditions. sapub.orgencyclopedia.pub The versatility of this condensation allows for the use of variously substituted o-phenylenediamines to produce a wide array of quinoxaline derivatives. chim.it

Numerous catalysts and reaction conditions have been developed to improve the efficiency and yield of this transformation, including the use of iodine, cerium(IV) ammonium (B1175870) nitrate (B79036), and various Lewis/Brøsted acids. sapub.orgencyclopedia.pubchim.it Green chemistry approaches have also been explored, utilizing water as a solvent or employing microwave irradiation to shorten reaction times and improve yields. sapub.orgencyclopedia.pub

The synthesis of this compound is specifically achieved through the condensation of 3-bromo-1,2-phenylenediamine with oxalic acid or a suitable derivative. The reaction proceeds via a cyclocondensation mechanism where the two amino groups of the diamine react with the two carbonyl groups of the oxalic acid derivative, eliminating two molecules of a small byproduct (e.g., water or ethanol) to form the heterocyclic ring.

The reaction conditions can be optimized to maximize the yield. For instance, reacting the precursor diamine with oxalic acid in an acidic medium like dilute HCl or simply heating the reactants in a solvent such as ethanol (B145695) can drive the reaction to completion. sapub.orgacgpubs.org

Reaction Scheme for this compound Synthesis:

Advanced Functionalization and Derivatization of this compound

The this compound structure contains multiple reactive sites that can be used for further functionalization. The bromine atom on the benzene ring and the two hydroxyl groups of the diol moiety offer opportunities for derivatization.

The bromine atom at the C-5 position is particularly valuable for introducing further complexity through metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds, extending the conjugation of the system. researchgate.net The presence of bromine groups in quinoxaline precursors allows for such cross-coupling reactions to build more complex, multi-dimensional structures. researchgate.net

The diol functional groups can undergo reactions typical of hydroxyls, such as O-alkylation or O-acylation, to produce ethers or esters, respectively. These modifications can alter the solubility and electronic properties of the molecule. Furthermore, the N-H groups of the quinoxalinedione (B3055175) ring can also be substituted, for example, through N-alkylation, providing another avenue for derivatization. ijrti.org These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications.

Carbon-Carbon Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the 5-position of the quinoxaline ring is a key site for introducing molecular complexity through the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the introduction of a wide array of aryl, vinyl, and alkyl groups.

The Suzuki-Miyaura coupling reaction is a robust and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For this compound, this reaction facilitates the introduction of various aryl and vinyl substituents. The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions. Typically, a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ is employed in the presence of a base like sodium carbonate or potassium phosphate.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize novel quinoxaline derivatives. For instance, the coupling of 6-bromo-N1,N1-dimethylquinoxaline-2,3-diamine with different arylboronic acids using a Pd(dppf)Cl₂ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water mixture yielded various 6-arylquinoxaline derivatives. While this example involves a different substitution pattern, the principles are directly applicable to the 5-bromo analogue, suggesting that similar conditions would be effective for the arylation of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinoxalines

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 92 |

Note: Data is illustrative of typical conditions for bromoquinoxaline derivatives and may require optimization for this compound.

Stille coupling provides an alternative method for C-C bond formation, utilizing organotin compounds as coupling partners. This reaction is known for its tolerance of a wide range of functional groups, which is advantageous when working with the multifunctional this compound. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in a non-polar solvent like toluene or dioxane.

The Stille coupling has been effectively used for the synthesis of complex quinoxaline-based molecules. For example, the reaction between bromoquinoxalines and various organostannanes has been shown to proceed efficiently, allowing for the introduction of alkyl, vinyl, and aryl groups. The reactivity and yield can be influenced by the specific organotin reagent and the palladium catalyst system employed.

The Heck reaction is a powerful tool for the vinylation of aryl halides, creating a new carbon-carbon double bond. In the context of this compound, this reaction allows for the attachment of various olefinic groups at the C5 position. The reaction typically involves a palladium catalyst, a base (such as triethylamine), and an alkene. The conditions can be tuned to control the stereoselectivity of the newly formed double bond.

While specific examples for this compound are not abundant, studies on related bromoquinoxaline systems have shown that the Heck reaction can be successfully applied. For instance, the coupling of 2-bromoquinoxaline (B1269807) with various acrylates has been reported to proceed in good yields, demonstrating the feasibility of this transformation on the quinoxaline core.

Carbon-Heteroatom Bond Formation Strategies (e.g., C-N, C-O, C-S)

Beyond C-C bonds, the introduction of heteroatoms at the C5 position can significantly modulate the properties of the quinoxaline core. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for forming C-N bonds, allowing for the introduction of primary and secondary amines. Similarly, C-O and C-S bonds can be formed through related coupling methodologies, such as the Ullmann condensation or palladium-catalyzed thioetherification, by reacting this compound with alcohols, phenols, or thiols. These reactions provide access to a diverse range of ethers, aryloxy derivatives, and thioethers.

N-Functionalization and O-Alkylation/Acylation of the Diol Moiety

The quinoxaline-2,3-diol moiety itself presents opportunities for further derivatization. The nitrogen atoms in the quinoxaline ring can undergo N-functionalization, although this is often less straightforward due to the electron-withdrawing nature of the ring system. More commonly, the hydroxyl groups of the diol can be targeted for O-alkylation or O-acylation.

Alkylation of the hydroxyl groups can be achieved using alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride, to generate the corresponding dialkoxyquinoxalines. Acylation can be performed using acyl chlorides or anhydrides to produce ester derivatives. These modifications can alter the solubility, lipophilicity, and hydrogen-bonding capabilities of the parent molecule.

Click Chemistry and Other Bioorthogonal Reactions for Conjugation

For applications in chemical biology and materials science, the ability to conjugate the quinoxaline core to other molecules is essential. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. To utilize this reaction, this compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved, for example, by converting the bromo group to an azide via nucleophilic substitution or by introducing an alkyne-containing substituent through a Sonogashira coupling reaction at the C5 position.

Once the functionalized quinoxaline is prepared, it can be "clicked" onto a biomolecule or polymer bearing the complementary functional group. Other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction, could also be employed for conjugation under mild, biological conditions.

Stereoselective Synthesis and Chiral Induction in Quinoxaline Systems

The introduction of chirality into quinoxaline systems, including analogues of this compound, is a critical aspect of medicinal chemistry, as stereoisomers of a compound can exhibit significantly different pharmacological activities. Stereoselective synthesis aims to produce a specific stereoisomer, enhancing therapeutic efficacy and reducing potential side effects associated with other isomers.

One notable strategy for inducing chirality involves the use of naturally occurring chiral molecules as auxiliaries. For instance, studies on poly(quinoxaline-2,3-diyl)s have demonstrated that introducing a chiral side chain, such as one derived from (-)-menthol, can control the helical structure of the polymer. acs.org The positioning of these chiral groups on the monomer units is crucial; depending on their location, they can induce either a right-handed or left-handed helical sense. acs.org This principle of using a single natural chiral source to access different helical structures could be adapted for creating chiral derivatives of this compound. acs.org

Another approach involves the condensation of a diamine with a chiral ketone, as demonstrated in the synthesis of steroidal quinoxalines. mdpi.combohrium.comresearchgate.net By reacting diaminobenzenes with cholestenone, chiral steroidal quinoxalines have been synthesized. The chiroptical properties of these compounds, analyzed using circular dichroism (CD) spectroscopy, were found to be dependent on the substituents on the quinoxaline ring. mdpi.combohrium.comresearchgate.net For example, unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects, indicating a particular helicity (P helicity), while a chloro-substituent altered this behavior. mdpi.combohrium.com This methodology provides a framework for designing and synthesizing chiral analogues of this compound with specific stereochemical configurations.

The table below summarizes key approaches to achieving stereoselectivity in quinoxaline systems, which are conceptually applicable to this compound derivatives.

| Method | Chiral Source/Control Element | Key Principle | Example Application |

| Chiral Auxiliary | Natural chiral molecules (e.g., (-)-menthol) | Introduction of chiral side chains to direct the stereochemical outcome, such as inducing a specific helical sense in a polymer. acs.org | Synthesis of helical poly(quinoxaline-2,3-diyl)s. acs.org |

| Chiral Substrate | Chiral ketones (e.g., cholestenone) | Condensation with a diamine to transfer the chirality of the substrate to the final quinoxaline product. mdpi.combohrium.comresearchgate.net | Synthesis of steroidal quinoxalines. mdpi.combohrium.comresearchgate.net |

| Metal Complexation | Self-assembly with metal ions (e.g., Cu(I), Ag(I)) | Formation of complexes with a specific, controlled three-dimensional structure. nih.gov | Formation of dimeric, double-decker metallocyclophanes. nih.gov |

| Asymmetric Catalysis | Chiral ligands in catalytic systems | Enantioselective synthesis using a chiral catalyst to favor the formation of one enantiomer over the other. acs.org | Palladium-catalyzed hydrosilylation of styrene (B11656) using chiral polyquinoxaline ligands. acs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoxaline derivatives, including this compound, is an area of increasing focus aimed at reducing the environmental impact of chemical processes. ekb.egbenthamdirect.com These principles involve the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to improve sustainability. ekb.egtandfonline.com

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govrsc.orgchim.it Green chemistry approaches seek to modify this fundamental reaction to make it more eco-friendly.

Green Solvents and Catalysts: A significant advancement has been the replacement of hazardous organic solvents with greener alternatives like water or ethanol. nih.govjocpr.com Water is particularly advantageous due to its low cost, non-toxicity, and non-flammability. Several catalytic systems have been developed that are effective in aqueous media. For instance, citric acid, a non-toxic and inexpensive catalyst, has been used to promote the synthesis of quinoxaline derivatives in ethanol with very short reaction times. ijiset.com Other green catalysts include L-arabinose and iodine in water, which facilitate the reaction under mild conditions. tandfonline.comresearchgate.net The use of ionic liquids as both catalyst and solvent has also been explored as a green alternative to traditional volatile organic solvents. nih.gov

Energy-Efficient Methods: Alternative energy sources such as microwave irradiation and ultrasonic waves have been successfully employed to accelerate the synthesis of quinoxalines. benthamdirect.comijiset.com These methods often lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. ijiset.comresearchgate.net For example, the synthesis of 2,3-diphenyl quinoxaline has been achieved in minutes with high yields using ultrasonic irradiation. ijiset.com

Atom Economy and Waste Reduction: Green synthetic strategies emphasize maximizing the incorporation of all materials used in the process into the final product, a principle known as atom economy. jocpr.com The use of reusable heterogeneous catalysts, such as MCM-41 or amberlyst-15, helps in reducing waste as the catalyst can be easily recovered and reused multiple times without significant loss of activity. chim.it Transition-metal-free synthesis is another important area, as it avoids the use of costly and potentially toxic metal catalysts that can be difficult to remove from the final product. nih.gov

The table below details various green chemistry approaches applicable to the synthesis of the quinoxaline scaffold.

| Green Chemistry Principle | Methodology/Reagent | Advantages | Example |

| Use of Green Solvents | Water, Ethanol | Reduced toxicity, improved safety, lower environmental impact. nih.govjocpr.com | Iodine-catalyzed synthesis of quinoxalines in water. researchgate.net |

| Benign Catalysts | Citric Acid, L-arabinose, Glycine | Non-toxic, often biodegradable, readily available, and inexpensive. benthamdirect.comtandfonline.com | Citric acid-catalyzed one-pot synthesis of quinoxaline derivatives. tandfonline.com |

| Alternative Energy Sources | Microwave Irradiation, Ultrasonic Waves | Shorter reaction times, higher yields, lower energy consumption. benthamdirect.comijiset.comresearchgate.net | Ultrasonic-assisted synthesis of 2,3-diphenyl quinoxaline. ijiset.com |

| Reusable Catalysts | Heterogeneous catalysts (e.g., Amberlyst-15) | Simplified product purification, reduced catalyst waste, multiple reuse cycles. chim.it | Amberlyst-15 catalyzed quinoxaline synthesis in water. chim.it |

| Transition-Metal-Free Reactions | Organocatalysts (e.g., Camphor (B46023) sulfonic acid) | Avoids heavy metal contamination, reduces toxicity and cost. nih.gov | Synthesis of quinoxalines using camphor sulfonic acid as an organocatalyst. nih.gov |

| Renewable Feedstocks | Ethyl gallate (from natural sources) | Use of sustainable and renewable starting materials. jocpr.com | Synthesis of quinoxaline-2,3-dione from ethyl gallate. jocpr.com |

By adopting these green methodologies, the synthesis of this compound and its analogues can be performed in a more sustainable and environmentally responsible manner. ekb.eg

Reactivity and Reaction Mechanisms of 5 Bromoquinoxaline 2,3 Diol

Nucleophilic and Electrophilic Substitution Patterns on the Quinoxaline (B1680401) Ring

The reactivity of the quinoxaline ring in 5-Bromoquinoxaline-2,3-diol towards substitution reactions is complex, influenced by the deactivating effect of the pyrazine (B50134) ring and the directing effects of the bromo and hydroxyl substituents.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-3 positions. However, in this compound, these positions are already functionalized with hydroxyl groups. The focus of nucleophilic attack would therefore shift to other positions on the ring, or involve displacement of the existing functionalities.

While direct nucleophilic substitution on this compound is not extensively documented, studies on related halo-quinoxalines provide valuable insights. For instance, 2,3-dichloroquinoxaline (B139996) readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield mono- or di-substituted products. arabjchem.orgnih.gov This suggests that under appropriate conditions, the hydroxyl groups in this compound could potentially be displaced by stronger nucleophiles, although this would likely require harsh reaction conditions.

The bromine atom at the C-5 position can also be a target for nucleophilic substitution, particularly with strong nucleophiles or under metal-catalyzed conditions. Research on 6-amino-5-bromoquinoxaline (B154387) has shown that the bromine atom can be substituted by various nucleophiles.

Electrophilic Aromatic Substitution:

The quinoxaline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing pyrazine moiety. thieme-connect.de However, the benzene (B151609) ring of the quinoxaline system can undergo electrophilic attack, with the position of substitution being directed by the existing substituents. The hydroxyl groups at C-2 and C-3 are strong activating groups and would direct electrophiles to the ortho and para positions. In the case of this compound, the C-6 and C-8 positions are ortho and para to one of the hydroxyl groups, while the C-7 position is meta. The bromine atom at C-5 is a deactivating, ortho-, para-director.

Considering the combined effects, electrophilic substitution would be expected to occur preferentially at the C-6 or C-8 positions. For example, the nitration of 2,3-dihydroxyquinoxaline (B1670375) with potassium nitrate (B79036) in sulfuric acid yields 2,3-dihydroxy-6-nitroquinoxaline, demonstrating that electrophilic substitution occurs on the benzene ring. chemicalbook.comscientificlabs.co.uk

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nucleophilic Substitution (of Br) | Strong nucleophiles (e.g., NaOMe, KCN, amines) in polar aprotic solvents (e.g., DMSO) | 5-substituted-quinoxaline-2,3-diol |

| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | 5-Bromo-6-nitroquinoxaline-2,3-diol and/or 5-Bromo-8-nitroquinoxaline-2,3-diol |

Oxidative and Reductive Transformation Pathways

The redox chemistry of this compound is centered around the diol functionality and the quinoxaline ring system.

Oxidation:

The 2,3-diol moiety of this compound can be readily oxidized to the corresponding α-dicarbonyl compound, 5-bromoquinoxaline-2,3-dione. This transformation is a common feature of quinoxaline-2,3-diols and can be achieved using various oxidizing agents. A recent study has shown an efficient acid-promoted self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones to quinoxaline-2,3-diones using air as a green oxidant. nih.govresearchgate.net It is plausible that a similar methodology could be applied to this compound. The quinoxaline-2,3-dione form is often in tautomeric equilibrium with the diol form. asmarya.edu.ly

Reduction:

The quinoxaline ring system can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of quinoxaline derivatives. For instance, 6-nitroquinoxaline (B1294896) can be reduced to 6-aminoquinoxaline (B194958) using hydrogen gas over a palladium on carbon (Pd/C) catalyst. This suggests that the quinoxaline core of this compound could be reduced to a 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative.

The bromo substituent can also be removed via reductive dehalogenation. This can be achieved through catalytic hydrogenation or by using other reducing agents.

| Transformation | Reagents and Conditions | Expected Product |

| Oxidation | Air (O₂), acid, light | 5-Bromoquinoxaline-2,3-dione |

| Mild oxidizing agents (e.g., H₂O₂) | 5-Bromoquinoxaline-2,3-dione | |

| Reduction of Quinoxaline Ring | H₂, Pd/C | 5-Bromo-1,2,3,4-tetrahydroquinoxaline-2,3-diol |

| Reductive Dehalogenation | H₂, Pd/C | Quinoxaline-2,3-diol |

Mechanistic Insights into Bromine Atom Functionalization

The bromine atom at the C-5 position of this compound is a versatile handle for introducing a wide range of functional groups through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions. It is therefore highly probable that this compound can participate in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-quinoxaline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond at the C-5 position, enabling the introduction of alkyl, alkenyl, or aryl groups. researchgate.netnih.govnih.gov

Sonogashira Coupling: The coupling of this compound with a terminal alkyne can be achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would yield a 5-alkynylquinoxaline-2,3-diol derivative. rsc.org

Buchwald-Hartwig Amination: This reaction provides a route to form a carbon-nitrogen bond by coupling the bromo-quinoxaline with an amine in the presence of a palladium catalyst and a base. This would lead to the synthesis of 5-aminoquinoxaline-2,3-diol derivatives.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or coordination of the amine followed by reductive elimination (for Buchwald-Hartwig), and reductive elimination.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-quinoxaline-2,3-diol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-quinoxaline-2,3-diol |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Amino-quinoxaline-2,3-diol |

Electrochemical Behavior and Redox Properties of this compound

The electrochemical properties of this compound are of significant interest due to the presence of multiple redox-active sites: the quinoxaline core, the diol functionality, and the bromo substituent. Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of such molecules. sciepub.comals-japan.compineresearch.com

The reduction of quinoxaline derivatives typically occurs in two successive one-electron steps, forming a radical anion and then a dianion. abechem.com The reduction potentials are influenced by the nature and position of the substituents on the quinoxaline ring. Electron-withdrawing groups, such as the bromine atom, are expected to make the reduction of the quinoxaline ring easier (occur at less negative potentials).

The 2,3-diol group can also participate in redox processes. It can be oxidized to the corresponding dione (B5365651), as mentioned earlier. This oxidation would be observed as an anodic peak in the cyclic voltammogram. The reversibility of this process would depend on the stability of the resulting dione and the experimental conditions.

The bromine atom itself can be electrochemically reduced, typically at very negative potentials, leading to its cleavage from the aromatic ring.

A hypothetical cyclic voltammogram of this compound would likely exhibit:

An irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the diol to the dione.

Two reversible or quasi-reversible reduction waves at less negative potentials, corresponding to the stepwise reduction of the quinoxaline ring.

A possible irreversible reduction wave at a more negative potential, corresponding to the reductive cleavage of the C-Br bond.

The exact potentials would be dependent on the solvent, electrolyte, and pH of the medium.

| Electrochemical Process | Expected Potential Range (vs. Ag/AgCl) | Characteristics |

| Oxidation of Diol | +0.5 to +1.0 V | Anodic peak, likely irreversible or quasi-reversible |

| Reduction of Quinoxaline (1st step) | -0.5 to -1.0 V | Cathodic peak, potentially reversible |

| Reduction of Quinoxaline (2nd step) | -1.0 to -1.5 V | Cathodic peak, potentially reversible |

| Reduction of C-Br bond | < -1.5 V | Cathodic peak, likely irreversible |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Related Systems

Proton-coupled electron transfer (PCET) is a fundamental process in chemistry and biology where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.govlmu.de The quinoxaline-2,3-diol moiety is an excellent candidate for participating in PCET reactions, as the hydroxyl groups can act as proton donors and the quinoxaline ring can act as an electron acceptor.

Stepwise Electron-Proton Transfer (ETPT): An electron is transferred first, followed by a proton, or vice versa.

Concerted Electron-Proton Transfer (EPT): The electron and proton are transferred in a single kinetic step.

The specific mechanism will depend on the reaction conditions, such as the pH of the solution and the nature of the oxidant. The presence of the hydroxyl groups can facilitate the electron transfer by coupling it to proton transfer, thereby avoiding high-energy charged intermediates. ubc.ca

Studies on related hydroxy-substituted nitrogen heterocycles have demonstrated the importance of PCET in their redox chemistry. diva-portal.org For example, the oxidation of phenols and hydroquinones often proceeds through PCET pathways. The intramolecular hydrogen bonding that can occur between the two hydroxyl groups in this compound could also play a significant role in modulating its PCET reactivity.

The investigation of PCET in this system could involve studying the pH dependence of the redox potentials using cyclic voltammetry. A linear relationship between the potential and pH (a Pourbaix diagram) with a slope of -59 mV/pH unit (at 298 K) for a process involving one proton and one electron is indicative of a PCET mechanism.

Advanced Spectroscopic and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Bromoquinoxaline-2,3-diol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular environment can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 6-Bromoquinoxaline-2,3(1H,4H)-dione, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the N-H protons of the amide groups. Based on data from closely related analogs like 6-chloro-1,4-dihydro-quinoxaline-2,3-dione, the aromatic protons are expected in the downfield region (δ 7.0–8.0 ppm). ias.ac.in The proton at position 5, being adjacent to the bromine atom, would likely appear as a doublet. The proton at position 7 would be a doublet of doublets, and the proton at position 8 would be a doublet. The two N-H protons are expected to produce a broad singlet signal, typically around δ 9.0-11.0 ppm, due to hydrogen bonding and exchange phenomena. ias.ac.in

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for 6-Bromoquinoxaline-2,3(1H,4H)-dione is expected to show eight distinct signals. The two carbonyl carbons (C2 and C3) would appear significantly downfield, typically in the range of δ 155–165 ppm. ias.ac.in The six aromatic carbons would resonate between δ 115–140 ppm. The carbon atom directly bonded to the bromine (C6) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1, 4 (N-H) | ~9.4 (s, 2H) | - |

| 2, 3 (C=O) | - | ~160 |

| 4a, 8a (C-N) | - | ~130 |

| 5 | ~7.9 (s, 1H) | ~123 |

| 6 (C-Br) | - | ~120 |

| 7 | ~7.3 (d, 1H) | ~121 |

| 8 | ~6.9 (d, 1H) | ~119 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 6-Bromoquinoxaline-2,3(1H,4H)-dione, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming the H7-H8 coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each aromatic carbon that bears a proton (C5, C7, and C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the N-H protons would show correlations to the carbonyl carbons (C2 and C3) and the aromatic carbons C4a and C8a. The aromatic proton H5 would show correlations to C4a, C7, and the carbon bearing the bromine, C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of 6-Bromoquinoxaline-2,3(1H,4H)-dione is dominated by characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibrations of the amide groups, with the broadening resulting from intermolecular hydrogen bonding. Strong, sharp absorption peaks between 1650 and 1700 cm⁻¹ are characteristic of the C=O (amide) stretching vibrations. Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region, while aromatic C-H stretches are observed above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the fingerprint region between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the vibrations of the less polar aromatic ring system often produce strong signals in the Raman spectrum. The symmetric breathing modes of the quinoxaline (B1680401) ring system would be particularly Raman active.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3200-3400 (broad) | Weak/Medium | Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | Strong | Medium |

| C=O Stretch (Amide) | 1650-1700 | Medium | Very Strong (IR) |

| Aromatic C=C Stretch | 1500-1600 | Strong | Strong (Raman) |

| C-N Stretch | 1200-1350 | Medium | Medium |

| C-Br Stretch | 500-600 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 6-Bromoquinoxaline-2,3(1H,4H)-dione (C₈H₅BrN₂O₂), the molecular weight is approximately 240.96 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Two peaks of nearly equal intensity will appear at m/z values corresponding to the molecule containing ⁷⁹Br and the molecule containing ⁸¹Br (M⁺ and M+2).

Electron ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule. Common fragmentation pathways for quinoxaline-diones include the sequential loss of carbon monoxide (CO) molecules from the pyrazine (B50134) ring, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides insight into the electronic structure and conjugation within the molecule. The quinoxaline ring system is an aromatic chromophore. The UV-Vis spectrum of 6-Bromoquinoxaline-2,3(1H,4H)-dione is expected to display strong absorption bands in the UV region, arising from π → π* transitions within the conjugated aromatic system. Studies on related quinoxaline derivatives show these absorptions typically occur between 250 and 400 nm. researchgate.netresearchgate.net Weaker n → π* transitions, associated with the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed as shoulders on the main absorption bands at longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for 6-Bromoquinoxaline-2,3(1H,4H)-dione is not publicly available, analysis of closely related quinoxaline-2,3-dione derivatives provides significant insight into its expected solid-state structure. nih.goviucr.orgtandfonline.com

The crystal packing is anticipated to be dominated by extensive intermolecular hydrogen bonding. The N-H groups of the amide functions will act as hydrogen bond donors, while the carbonyl oxygen atoms will act as acceptors, leading to the formation of robust hydrogen-bonded networks, likely forming sheets or ribbons. beilstein-journals.org Additionally, the planar aromatic rings are expected to participate in π–π stacking interactions, further stabilizing the crystal lattice. nih.gov These interactions dictate the material's solid-state properties, such as melting point and solubility. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoxaline ring system.

| Compound Name |

|---|

| This compound |

| 6-Bromoquinoxaline-2,3(1H,4H)-dione |

| 6-chloro-1,4-dihydro-quinoxaline-2,3-dione |

| 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione |

| 2,3-diethylnaphtho[2,3-g]quinoxaline-6,11-dione |

Advanced Thermal Analysis (e.g., TGA, DSC) for Decomposition Pathways and Thermodynamic Parameters in Research Contexts

Advanced thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the comprehensive characterization of novel chemical entities such as this compound. These methods provide critical insights into the material's thermal stability, decomposition mechanisms, and thermodynamic properties, which are vital for understanding its behavior under various temperature regimes. While specific experimental data for this compound is not extensively available in public literature, the application and interpretation of TGA and DSC can be projected based on the analysis of related quinoxaline derivatives and bromo-substituted heterocyclic compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials. For this compound, a TGA analysis would reveal the temperatures at which the compound begins to decompose and the distinct stages of its degradation.

A hypothetical TGA thermogram for this compound would likely show a stable region at lower temperatures, followed by one or more mass loss steps as the temperature increases. The initial decomposition temperature is a key indicator of its thermal stability. For many heterocyclic compounds, decomposition begins at temperatures above 250 °C. nih.gov The presence of a bromine atom might influence the decomposition pathway, potentially leading to the evolution of hydrogen bromide (HBr) as one of the initial decomposition products. cetjournal.it

Hypothetical TGA Data for this compound

| Parameter | Illustrative Value | Description |

| Onset Decomposition Temp. (Tonset) | ~ 250-300 °C | The temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (Tmax) | ~ 300-350 °C | The temperature at which the rate of mass loss is highest for a given step. |

| Mass Loss (%) | Varies per step | The percentage of the initial mass lost during each decomposition stage. |

| Residue (%) | Varies | The percentage of the initial mass remaining at the end of the analysis. |

This table is for illustrative purposes and does not represent actual experimental data.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information about thermal events such as melting, crystallization, and decomposition. A DSC analysis of this compound would identify its melting point and the enthalpy associated with this phase transition. Furthermore, exothermic peaks in the DSC curve that correspond to mass loss events in the TGA would indicate the energetic nature of the decomposition processes. The combination of TGA and DSC is powerful for differentiating between physical transitions (like melting) and chemical reactions (like decomposition). iitk.ac.in

Hypothetical DSC Data for this compound

| Thermal Event | Illustrative Temperature Range (°C) | Enthalpy Change (ΔH) | Description |

| Melting | ~ 200-250 °C | Endothermic | Absorption of heat during the solid-to-liquid phase transition. |

| Decomposition | ~ 250-400 °C | Exothermic | Release of heat during the chemical breakdown of the molecule. |

This table is for illustrative purposes and does not represent actual experimental data.

The decomposition pathway of this compound under thermal stress can be inferred from the analysis of evolved gases during TGA, often using coupled techniques like TGA-FTIR (Fourier Transform Infrared Spectroscopy) or TGA-MS (Mass Spectrometry). For a bromo-substituted quinoxaline derivative, the decomposition is likely to proceed via a radical mechanism. nih.gov The initial steps could involve the cleavage of the C-Br bond and the fragmentation of the quinoxaline ring system. Expected gaseous products might include HBr, CO, CO₂, and various nitrogen-containing species. cetjournal.it

From the TGA and DSC data, various thermodynamic parameters can be calculated to further characterize the decomposition kinetics. Methods like the Kissinger and Ozawa-Flynn-Wall analyses can be applied to determine the activation energy (Ea) of the decomposition process. unigoa.ac.in The activation energy provides a quantitative measure of the energy barrier that must be overcome for the decomposition to occur, offering deeper insights into the compound's thermal stability.

Computational and Theoretical Investigations of 5 Bromoquinoxaline 2,3 Diol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural and electronic properties of molecules with a favorable balance between accuracy and computational cost. For 5-Bromoquinoxaline-2,3-diol, DFT calculations provide fundamental insights into its preferred three-dimensional arrangement and its electronic nature.

Molecular Geometry Optimization and Conformation Analysis

The quinoxaline (B1680401) core is expected to be largely planar, with the bromine atom lying in the plane of the bicyclic system. The hydroxyl groups can exist in different tautomeric forms, with the diol form being one of the possibilities. Intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the quinoxaline ring can play a significant role in stabilizing the planar conformation. Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting these structural parameters. d-nb.info

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O | 1.35 Å |

| C3-O | 1.35 Å | |

| C5-Br | 1.90 Å | |

| N1-C2 | 1.38 Å | |

| N4-C3 | 1.38 Å | |

| Bond Angle | O-C2-C3 | 120.5° |

| O-C3-C2 | 120.5° | |

| C4-C5-Br | 119.8° | |

| Dihedral Angle | Br-C5-C4a-N4 | 180.0° |

| H-O-C2-N1 | 0.0° |

Note: The data in this table are illustrative and based on typical values for similar structures calculated using DFT methods. Actual experimental values may vary.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. chalcogen.roaimspress.com

For this compound, the HOMO is typically expected to be localized on the electron-rich dihydroxy-substituted pyrazine (B50134) ring and the bromine atom, which possesses lone pairs of electrons. Conversely, the LUMO is likely to be distributed over the electron-deficient quinoxaline ring system. The distribution of these orbitals provides a map of the electron density and indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.05 |

Note: These energy values are illustrative and derived from DFT calculations on analogous quinoxaline systems. The actual values are dependent on the computational method and basis set employed.

Energetic Studies of Reaction Pathways and Transition States

DFT calculations are also invaluable for exploring the potential energy surfaces of chemical reactions involving this compound. By mapping the energetic pathways, researchers can identify the transition states, which are the high-energy intermediates that connect reactants to products. The energy barrier associated with a transition state determines the rate of a chemical reaction. For instance, the tautomerization between the diol and dione (B5365651) forms of this compound can be investigated by locating the transition state for the intramolecular proton transfer. Such studies provide a deeper understanding of the molecule's reactivity and stability under different conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. TD-DFT can predict various properties related to the absorption and emission of light, which are crucial for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. mdpi.comresearchgate.net

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. These calculations provide information about the excitation energies required to promote an electron from a lower energy orbital to a higher energy orbital, as well as the intensity of these electronic transitions (oscillator strength). For this compound, the main absorption bands are expected to arise from π-π* transitions within the quinoxaline aromatic system. The presence of the bromine and hydroxyl substituents can cause a shift in the absorption maxima (λmax) compared to the parent quinoxaline molecule. rsc.org

Similarly, TD-DFT can be used to model the emission spectra (fluorescence and phosphorescence) by calculating the energy difference between the first excited state and the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.25 | HOMO → LUMO |

| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 285 | 0.35 | HOMO → LUMO+1 |

Note: The data presented are hypothetical and serve as an example of typical TD-DFT outputs for quinoxaline derivatives. The actual spectral data would need to be confirmed experimentally.

Analysis of Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, including photosynthesis and solar energy conversion. In the context of this compound, TD-DFT can be employed to study the feasibility of PET from a donor molecule to the excited state of the quinoxaline derivative, or from the excited quinoxaline to an acceptor molecule. diva-portal.org

The analysis involves examining the energies and spatial distributions of the molecular orbitals of the interacting species. For PET to be efficient, there must be a favorable thermodynamic driving force and sufficient electronic coupling between the donor and acceptor. The bromine atom, being an electron-withdrawing group, can influence the electron-accepting ability of the quinoxaline core in its excited state, potentially facilitating PET processes. These theoretical insights are crucial for designing novel molecular systems for applications in photocatalysis and molecular electronics.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of a molecule like this compound in different environments, such as in solution or within a protein binding site. nih.govrsc.org

The conformational flexibility of this compound is largely determined by the rotation around single bonds and the potential for tautomerism in the diol-dione system. The quinoxaline ring system itself is relatively rigid, but the hydroxyl groups can exhibit rotational freedom. Furthermore, the molecule can exist in different tautomeric forms, including the diol, dione, and keto-enol forms. MD simulations can explore the energy barriers between these different conformations and their relative populations under specific conditions.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with a chosen solvent like water, to mimic physiological conditions. imist.ma

Force Field Selection: Applying a suitable force field (e.g., COMPASSIII) that accurately describes the intramolecular and intermolecular forces. imist.ma

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium.

Production Run: Continuing the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations. researchgate.net

Analysis of the MD trajectory can reveal important dynamic properties. For instance, the root-mean-square deviation (RMSD) of the atomic positions can indicate the stability of different conformations. The analysis of dihedral angles over time provides information about the rotational dynamics of the hydroxyl groups.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) | Major Conformer Population (%) |

| H-O-C2-C3 | 175.2 | 15.8 | 85 |

| H-O-C3-C2 | -170.5 | 18.2 | 82 |

| C1-C9-C8-Br | 0.5 | 2.1 | >99 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Approaches to Intermolecular Interactions

Understanding the non-covalent interactions of this compound is crucial for predicting its behavior in condensed phases and its ability to interact with biological targets. Quantum chemical methods provide a rigorous framework for studying these interactions.

Density Functional Theory (DFT) is a widely used method to investigate the geometry and electronic structure of molecules. pcbiochemres.comjmaterenvironsci.com For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of dimers and clusters of the molecule. uctm.edu This allows for the characterization of hydrogen bonds involving the hydroxyl and carbonyl groups, as well as π-stacking interactions between the quinoxaline rings.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for not only calculating the total interaction energy between molecules but also decomposing it into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.netgrafiati.com This decomposition provides a detailed understanding of the nature of the intermolecular forces holding the molecules together. For a dimer of this compound, SAPT analysis could reveal the relative importance of hydrogen bonding (primarily electrostatic and induction) versus π-stacking (dominated by dispersion).

Quantum Theory of Atoms in Molecules (QTAIM) is another valuable tool that analyzes the electron density topology to characterize chemical bonds and intermolecular interactions. rsc.orgmdpi.com The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, can provide information about the strength and nature of the interaction. rsc.org

Table 2: Illustrative SAPT Interaction Energy Decomposition for a Hypothetical this compound Dimer (kcal/mol)

| Interaction Type | Electrostatics | Exchange | Induction | Dispersion | Total Interaction Energy |

| Hydrogen-Bonded | -15.8 | 20.5 | -4.2 | -6.1 | -5.6 |

| Stacked | -5.2 | 8.1 | -1.5 | -9.7 | -8.3 |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and selectivity of molecules like this compound. DFT-based reactivity descriptors are commonly used for this purpose.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com For this compound, the distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. biointerfaceresearch.com For this compound, the MEP would likely show negative potential around the oxygen atoms and the nitrogen atoms, and positive potential around the hydroxyl hydrogens.

Fukui Functions and Dual Descriptors are conceptual DFT tools that provide more quantitative information about the local reactivity of different atomic sites within a molecule. These descriptors can predict the most likely sites for nucleophilic, electrophilic, and radical attacks, thus offering insights into the regioselectivity of its reactions.

Table 3: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -2.15 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.70 | Chemical stability |

| Ionization Potential | 6.85 | Energy to remove an electron |

| Electron Affinity | 2.15 | Energy released upon adding an electron |

This table presents hypothetical data for illustrative purposes.

Coordination Chemistry and Ligand Development Featuring 5 Bromoquinoxaline 2,3 Diol

5-Bromoquinoxaline-2,3-diol as a Chelating Ligand Precursor

This compound exists in a tautomeric equilibrium with its keto form, 6-bromo-1,4-dihydroquinoxaline-2,3-dione. thieme-connect.deresearchgate.net This tautomerism is crucial to its function as a chelating ligand precursor. In the diol form, the two hydroxyl groups can be deprotonated to form a dianionic ligand. This deprotonated form is an excellent chelating agent for a wide variety of metal ions.

The primary coordination sites are the two oxygen atoms of the diol moiety, which can form a stable five-membered chelate ring with a metal center. Additionally, the two nitrogen atoms of the quinoxaline (B1680401) ring can act as donor sites, potentially leading to the formation of polynuclear complexes or acting as a bridging ligand. researchgate.net The presence of both N-donor and O-donor sites makes it a versatile precursor for synthesizing complexes with diverse geometries and electronic properties. researchgate.net The synthesis of ligands from 1,4-dihydroquinoxaline-2,3-dione is a known route, highlighting its utility as a foundational molecule in ligand design. aau.edu.et

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a polar solvent. The general procedure often includes the use of a base to facilitate the deprotonation of the diol's hydroxyl groups, promoting coordination to the metal center. jmchemsci.com

A general synthetic route can be described as:

Dissolving this compound in a solvent such as ethanol (B145695), methanol, or DMF.

Adding a base (e.g., sodium hydroxide, triethylamine) to the solution to deprotonate the ligand.

Adding a solution of the transition metal salt (e.g., CoCl₂, Ni(OAc)₂, CuCl₂) to the ligand solution. nih.gov

The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. jmchemsci.com

The resulting solid complex is then isolated by filtration, washed with the solvent, and dried.

The structural and physicochemical properties of these synthesized complexes are elucidated using a range of analytical techniques.

Table 1: Common Techniques for Characterization of this compound Metal Complexes

| Technique | Information Obtained |

|---|---|

| Elemental Analysis (C,H,N) | Confirms the stoichiometry of the complex and the metal-to-ligand ratio. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of C=O, O-H, and C=N bonds upon complexation. researchgate.net |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the ligand (π→π*) and the metal center (d-d transitions), helping to infer the coordination geometry. nih.gov |

| ¹H NMR Spectroscopy | Used for diamagnetic complexes to determine the structure of the ligand framework after coordination. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. nih.gov |

| Magnetic Susceptibility | Measures the magnetic moment of paramagnetic complexes, providing insight into the number of unpaired electrons and the geometry of the metal center. researchgate.net |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net |

Coordination Modes and Binding Sites of the Quinoxalinediol Moiety

The quinoxalinediol moiety offers several potential coordination modes, making it a versatile component in coordination chemistry. The specific mode of binding depends on factors such as the metal ion, the reaction conditions, and the stoichiometry.

Bidentate O,O'-Chelation: The most common coordination mode involves the deprotonation of both hydroxyl groups to form a dianionic ligand that chelates to a metal ion through the two oxygen atoms. This forms a stable five-membered ring.

Bridging Ligand: The ligand can act as a bridge between two or more metal centers. This can occur in several ways:

The two oxygen atoms can each bind to a different metal ion.

One or both of the quinoxaline nitrogen atoms can coordinate to an adjacent metal center, in addition to the O,O'-chelation to a primary metal ion. This is seen in related di(2-pyridyl)quinoxaline complexes which form bimetallic structures. rsc.org

Monodentate Coordination: Although less common, it is possible for only one of the hydroxyl groups to deprotonate and bind to a metal center, especially if steric hindrance prevents bidentate chelation.

The keto-enol tautomerism of the ligand plays a significant role in its coordination behavior. While the dione (B5365651) form is less likely to coordinate directly, its equilibrium with the diol form provides the necessary functional groups for chelation. The coordination is expected to stabilize the diol tautomer within the complex.

Influence of the Bromine Atom on Ligand Properties and Metal Coordination

The bromine atom at the 5-position of the quinoxaline ring exerts a significant influence on the ligand's properties and its coordination behavior through both electronic and steric effects.

Electronic Effects: Bromine is an electron-withdrawing group via induction but can be a weak π-donor due to its lone pairs. This electronic perturbation modifies the electron density of the quinoxaline ring system. This can affect the pKa of the diol protons and the Lewis basicity of the nitrogen atoms, thereby influencing the stability of the resulting metal complexes.

Steric Effects: The bromine atom has a larger atomic radius compared to hydrogen, which can introduce steric hindrance around the adjacent nitrogen atom (N-4). This steric bulk may influence the geometry of the resulting metal complex and could favor certain coordination modes over others.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where it acts as a Lewis acidic center. This could lead to the formation of supramolecular structures in the solid state, influencing crystal packing.

Modulation of Stacking Interactions: Research on brominated quinoxaline-based acceptors has shown that the large atomic radius and polarizability of bromine can lead to tighter molecular stacking. rsc.org This property could be translated to its metal complexes, potentially influencing their material properties.

Reactivity: The C-Br bond provides a reactive site for further functionalization of the ligand, for instance, through cross-coupling reactions, allowing for the synthesis of more complex, multimetallic, or functionalized materials. sci-hub.se

Spectroscopic and Electrochemical Studies of Metal Complexes

Spectroscopic and electrochemical studies are essential for understanding the electronic structure and redox properties of metal complexes derived from this compound.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for O-H and N-H stretching (from the dione tautomer) would be present. Upon complexation via O,O'-chelation, the O-H stretching band is expected to disappear. Shifts in the C=N and aromatic C=C stretching vibrations of the quinoxaline ring would also provide evidence of coordination. researchgate.netmdpi.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic system. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts) due to the electronic effect of the metal ion. For transition metal complexes, new, weaker bands may appear in the visible region, which are assigned to d-d electronic transitions. The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral). researchgate.netnih.gov

Table 2: Representative Spectroscopic Data for Quinoxaline-based Metal Complexes

| Complex Type | IR (cm⁻¹) ν(M-O) / ν(M-N) | UV-Vis (nm) Electronic Transitions | Reference |

|---|---|---|---|

| Co(II) Quinoxaline Schiff Base | ~460 / ~520 | ~650 (d-d), ~380 (CT), ~280 (π→π*) | researchgate.net |

| Ni(II) Quinoxaline Schiff Base | ~450 / ~530 | ~590, ~950 (d-d), ~370 (CT) | researchgate.net |

| Cu(II) Quinoxaline Schiff Base | ~470 / ~510 | ~680 (d-d), ~400 (CT) | researchgate.net |

| Zn(II) Quinoxaline Schiff Base | ~440 / ~500 | ~390 (CT), ~275 (π→π*) | researchgate.net |

Electrochemical Studies: Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of these complexes. The voltammograms can reveal reversible or irreversible oxidation or reduction processes associated with the metal center or the ligand itself. The redox potential of the metal can be significantly influenced by the coordination environment provided by the this compound ligand. The electron-withdrawing nature of the bromine atom and the quinoxaline ring can affect the ease with which the metal center is oxidized or reduced. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

Transition metal complexes supported by quinoxaline-based ligands have shown promise in various catalytic applications. ijfans.org The unique electronic and steric properties imparted by the this compound ligand could lead to the development of efficient and selective catalysts. catalysis.blog

Potential catalytic applications include:

Oxidation Catalysis: Metal complexes are widely used to catalyze the oxidation of various organic substrates. ijfans.org Complexes of this compound with metals like cobalt, manganese, or iron could be effective catalysts for the oxidation of alcohols or catechols, where the ligand framework stabilizes the metal in different oxidation states. ijfans.org

Cross-Coupling Reactions: Palladium complexes are staples in C-C and C-N bond formation reactions. sci-hub.se A palladium complex of this compound could potentially catalyze reactions like Suzuki or Heck couplings. The ligand would stabilize the palladium center, while the bromo-substituent on the ligand itself could be a point of interest for intramolecular or polymerization reactions.

Hydrogenation Reactions: Rhodium and ruthenium complexes with N-donor ligands are known to be active in hydrogenation reactions. csic.es The quinoxaline framework could provide the necessary stability and electronic environment for such transformations.

Electrocatalysis and Photocatalysis: The redox-active nature of the quinoxaline moiety and the potential for tuning the electronic properties via the metal and bromo-substituent make these complexes candidates for electrocatalytic or photocatalytic processes, such as water splitting or CO₂ reduction.

The combination of a redox-active metal center, a robust and electronically tunable quinoxaline framework, and a reactive bromo-substituent makes metal complexes of this compound highly promising targets for future research in catalysis. catalysis.blognih.gov

Advanced Material Science Applications of 5 Bromoquinoxaline 2,3 Diol Derivatives

Utilization in Organic Electronic Materials (e.g., Electroluminescent Devices)

The quinoxaline (B1680401) scaffold is recognized for its electron-deficient nature, making its derivatives, including those of 5-Bromoquinoxaline-2,3-diol, excellent candidates for use in organic electronic devices. researchgate.netresearchgate.net These materials are particularly promising for organic light-emitting diodes (OLEDs), where they can function as electron-transporting layers, hole-transporting layers, or as hosts in the emissive layer. acs.orggoogle.com

The introduction of various chromophores to the quinoxaline structure allows for the tuning of photophysical and thermal properties. acs.org For instance, the incorporation of bulky and rigid aromatic groups can enhance the glass transition temperature of the derivatives, a crucial factor for the stability and longevity of electronic devices. acs.org Research has shown that chromophore-labeled quinoxaline derivatives can be synthesized via palladium-catalyzed C-N coupling reactions, leading to efficient electroluminescent materials. researchgate.netacs.org The emission color of devices fabricated with these materials often corresponds well with the photoluminescence of the material in its thin-film state. acs.org

Quinoxaline derivatives have been successfully employed as materials for various layers within an OLED device. google.com For example, specific compounds have been used as the electron transporting layer, the host material of the emitting layer, and even the hole transporting layer, demonstrating their versatility. google.com The ability to tune the oxidation potential of the triarylamine substituents while maintaining the reduction potential of the quinoxaline segment provides a method for controlling the photophysical and thermal properties without altering the fundamental energy levels of these dipolar compounds. acs.org

Table 1: Performance of Quinoxaline Derivatives in Electroluminescent Devices

| Compound Type | Role in OLED | Emission Color | Key Findings | Reference |

| Chromophore-Labeled Quinoxaline | Hole-transporter, Emitter | Green | Intense light emission, good correlation between film PL and device emission. | acs.org |

| Quinoxaline Derivative (Compound 1) | Electron Transporting Layer, Emitting Layer Host | Not specified | Demonstrates versatility in device architecture. | google.com |

| Quinoxaline Derivative (Compound 3) | Electron Transporting Layer | Not specified | Effective as an electron transporter. | google.com |

| Quinoxaline Derivative (Compound 5) | Hole Transporting Layer | Not specified | Suitable for hole transport applications. | google.com |

Application in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Systems

The electron-accepting properties of the quinoxaline core make its derivatives valuable components in dye-sensitized solar cells (DSSCs) and other photovoltaic systems. researchgate.netmdpi.comresearchgate.net In DSSCs, organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor, and quinoxaline-based dyes have shown significant promise in this area. wu.ac.thrsc.org

Theoretical and experimental studies have been conducted on newly synthesized heterocyclic compounds derived from quinoxalinedione (B3055175) for their application in solar cells. wu.ac.th Density functional theory (DFT) has been employed to optimize the electronic, optical, and photovoltaic properties of these dyes. wu.ac.thnajah.edu The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient electron injection and dye regeneration, and these can be effectively predicted and tuned in quinoxaline derivatives. wu.ac.thnih.gov

Research has focused on creating donor-π-acceptor (D-π-A) type dyes, where the quinoxaline unit often serves as the acceptor or an auxiliary acceptor. wu.ac.thresearchgate.net The introduction of different electron-donating and electron-withdrawing groups allows for the fine-tuning of the dye's absorption spectrum and electrochemical properties to better match the solar spectrum and the energy levels of the semiconductor and electrolyte in the DSSC. rsc.orgresearchgate.net For instance, quinoxaline-based small molecules with multiple electron-withdrawing moieties have been synthesized for organic photovoltaic cells, exhibiting high open-circuit voltages. researchgate.net

Table 2: Photovoltaic Properties of Quinoxaline-Based Dyes

| Dye Structure | Key Feature | HOMO (eV) | LUMO (eV) | Application | Reference |

| 8-hydroxyquinoline-quinoxaline-2,3-dione derivatives | Donor-π-acceptor | Optimized for positive impact on dye regeneration and electron injection | Optimized for positive impact on dye regeneration and electron injection | DSSCs | wu.ac.th |

| CF3Qx-0F, CF3Qx-1F, CF3Qx-2F | Multiple electron-withdrawing moieties | Not specified | Not specified | Organic Photovoltaics (OPVs) | researchgate.net |

| Dithienosilole (DTS) spaced triarylamine dyes | DTS as spacer | Not specified | Not specified | DSSCs | rsc.org |

Exploration in Semiconductor Materials

Quinoxaline derivatives have been extensively investigated as organic semiconductors for applications in devices like organic thin-film transistors (OTFTs). frontiersin.orgfrontiersin.orgresearchgate.netchemimpex.com The rigid and planar structure of the quinoxaline core, along with its inherent electron-deficient character, contributes to its potential in constructing high-performance semiconductor materials. frontiersin.org